molecular formula C10H22N2O B13597088 (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis

(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis

Cat. No.: B13597088
M. Wt: 186.29 g/mol
InChI Key: DPSUQWDRXJRCAK-AOOOYVTPSA-N
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Description

(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis is a chiral piperazine derivative Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dimethylpiperazine and 3-methoxypropyl bromide.

    Alkylation Reaction: The 2,6-dimethylpiperazine undergoes an alkylation reaction with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. This reaction introduces the methoxypropyl group to the piperazine ring.

    Stereochemical Control: The stereochemistry of the product is controlled by using chiral catalysts or chiral auxiliaries during the reaction. This ensures the formation of the desired (2R,6S) configuration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride to reduce any oxidized functional groups back to their original state.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Sodium hydride in dimethylformamide (DMF) with the desired alkyl halide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Regeneration of the original piperazine structure.

    Substitution: Formation of new piperazine derivatives with different functional groups.

Scientific Research Applications

(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying chiral interactions.

    Biology: Investigated for its potential as a ligand in receptor binding studies. Its structure allows it to interact with biological targets in a stereospecific manner.

    Medicine: Explored for its potential therapeutic properties. Piperazine derivatives have been studied for their activity against various diseases, including parasitic infections and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis depends on its specific application:

    Biological Targets: It may act as an agonist or antagonist at specific receptors, modulating their activity. The methoxypropyl group can enhance its binding affinity and selectivity.

    Pathways Involved: The compound can influence various signaling pathways, depending on the biological target. For example, it may modulate neurotransmitter release or inhibit enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (2R,6S)-2,6-dimethylpiperazine: Lacks the methoxypropyl group, resulting in different chemical properties and applications.

    (2R,6S)-1-(3-hydroxypropyl)-2,6-dimethylpiperazine: Contains a hydroxyl group instead of a methoxy group, which can alter its reactivity and biological activity.

    (2R,6S)-1-(3-aminopropyl)-2,6-dimethylpiperazine:

Uniqueness

The presence of the methoxypropyl group in (2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine,cis imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

(2R,6S)-1-(3-methoxypropyl)-2,6-dimethylpiperazine

InChI

InChI=1S/C10H22N2O/c1-9-7-11-8-10(2)12(9)5-4-6-13-3/h9-11H,4-8H2,1-3H3/t9-,10+

InChI Key

DPSUQWDRXJRCAK-AOOOYVTPSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1CCCOC)C

Canonical SMILES

CC1CNCC(N1CCCOC)C

Origin of Product

United States

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